molecular formula C10H18O6 B14330792 Acetic acid--4-(hydroxymethyl)oxan-4-yl acetate (1/1) CAS No. 100506-87-4

Acetic acid--4-(hydroxymethyl)oxan-4-yl acetate (1/1)

Katalognummer: B14330792
CAS-Nummer: 100506-87-4
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: ROWOEKCFKWOGJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate is an organic compound that features both acetic acid and oxan-4-yl acetate moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate typically involves the esterification of 4-(hydroxymethyl)oxan-4-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

4-(hydroxymethyl)oxan-4-ol+acetic acidacetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate+water\text{4-(hydroxymethyl)oxan-4-ol} + \text{acetic acid} \rightarrow \text{acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate} + \text{water} 4-(hydroxymethyl)oxan-4-ol+acetic acid→acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate+water

Industrial Production Methods

In an industrial setting, the production of acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.

Major Products Formed

    Oxidation: 4-(carboxymethyl)oxan-4-yl acetate.

    Reduction: 4-(hydroxymethyl)oxan-4-yl alcohol.

    Substitution: Various substituted oxan-4-yl acetates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of metabolic pathways involving esterification and hydrolysis reactions.

    Industry: Used in the production of polymers and resins due to its reactivity and structural properties.

Wirkmechanismus

The mechanism of action of acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate involves its ability to undergo esterification and hydrolysis reactions. The molecular targets and pathways involved include:

    Esterification: The hydroxymethyl group reacts with carboxylic acids to form esters.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and acetic acid.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate: Unique due to the presence of both acetic acid and oxan-4-yl acetate moieties.

    Tetrahydropyran-4-ylacetic acid: Similar structure but lacks the ester group.

    4-(hydroxymethyl)oxan-4-yl acetate: Similar but does not contain the acetic acid moiety.

Uniqueness

Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

100506-87-4

Molekularformel

C10H18O6

Molekulargewicht

234.25 g/mol

IUPAC-Name

acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate

InChI

InChI=1S/C8H14O4.C2H4O2/c1-7(10)12-8(6-9)2-4-11-5-3-8;1-2(3)4/h9H,2-6H2,1H3;1H3,(H,3,4)

InChI-Schlüssel

ROWOEKCFKWOGJQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CC(=O)OC1(CCOCC1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.